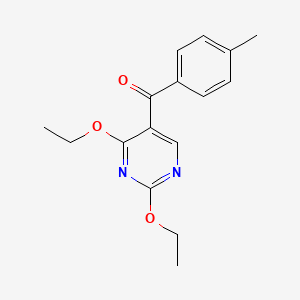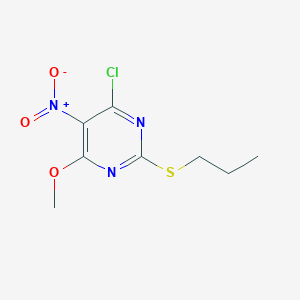
4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine is a chemical compound with the molecular formula C8H10ClN3O3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine typically involves the reaction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with sodium methoxide in methanol. The reaction mixture is stirred at room temperature for about an hour, followed by the addition of acetic acid and water. The product is then extracted using methyl tetrahydrofuran (MeTHF) .
Análisis De Reacciones Químicas
4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The thioether group can be oxidized to a sulfoxide or sulfone.
Common reagents used in these reactions include sodium methoxide for substitution, hydrogen gas with a palladium catalyst for reduction, and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including platelet aggregation inhibitors like ticagrelor .
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies involving nucleic acid analogs and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine involves its interaction with specific molecular targets. For instance, in the synthesis of ticagrelor, it acts as a precursor that undergoes several transformations to form the active pharmaceutical ingredient. The compound’s effects are mediated through its chemical structure, which allows it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
4-Chloro-6-methoxy-5-nitro-2-(propylthio)pyrimidine can be compared with other pyrimidine derivatives such as:
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine: This compound is a precursor in the synthesis of this compound and shares similar chemical properties .
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Another related compound used in the synthesis of pharmaceutical intermediates .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various chemical processes.
Propiedades
Fórmula molecular |
C8H10ClN3O3S |
|---|---|
Peso molecular |
263.70 g/mol |
Nombre IUPAC |
4-chloro-6-methoxy-5-nitro-2-propylsulfanylpyrimidine |
InChI |
InChI=1S/C8H10ClN3O3S/c1-3-4-16-8-10-6(9)5(12(13)14)7(11-8)15-2/h3-4H2,1-2H3 |
Clave InChI |
JTSPCFODRZNLPO-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2,2-difluoro-4,6,10,12-tetramethyl-11-[4-(N-phenylanilino)phenyl]-8-[4-(trifluoromethyl)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B13114011.png)
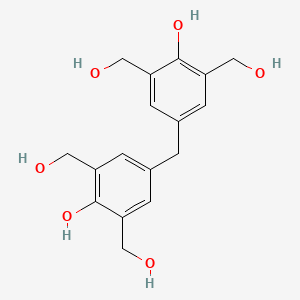

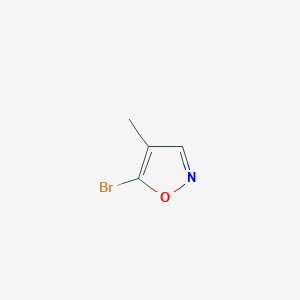



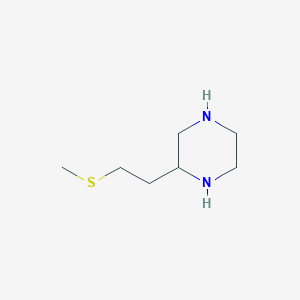
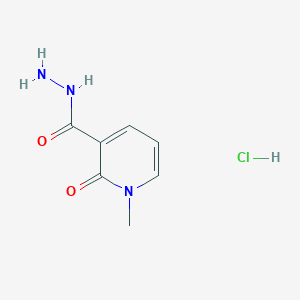
![pivaloyl(-2)[pivaloyl(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13114061.png)
![2-Ethyl-3-methyl-6,7,8,9-tetrahydrocyclopenta[5,6]pyrido[1,2-b][1,2,4]triazine](/img/structure/B13114064.png)

![(1S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13114090.png)
